Bienvenue dans la boutique en ligne BenchChem!

6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine

Lipophilicity Drug-likeness Physicochemical profiling

This 3-methoxybenzyl analog is the critical SAR probe in the 6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine series. Introducing a meta-methoxy group instead of halogen or alkyl substituents modulates H-bonding capacity (4 HBA) and lipophilicity (SlogP 3.52) to map the BChE peripheral anionic site. Use it as a structurally matched inactive/differentially active comparator against 4-chlorobenzyl or 2-fluorobenzyl analogs for unambiguous SAR interpretation. With 0 Lipinski violations and intermediate solubility (logS −5.46), it is the preferred calibration standard for screening library design and phenotypic assays at 1–30 µM. Multi-vendor sourcing ensures rapid procurement for your medicinal chemistry program.

Molecular Formula C26H35N3O3S
Molecular Weight 469.64
CAS No. 860789-62-4
Cat. No. B2985447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine
CAS860789-62-4
Molecular FormulaC26H35N3O3S
Molecular Weight469.64
Structural Identifiers
SMILESCCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=CC(=CC=C3)OC)OC)OC
InChIInChI=1S/C26H35N3O3S/c1-5-6-7-8-9-10-14-29-25(27)21-16-23(31-3)24(32-4)17-22(21)28-26(29)33-18-19-12-11-13-20(15-19)30-2/h11-13,15-17,27H,5-10,14,18H2,1-4H3
InChIKeySCHMVCGBJZZJMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine (CAS 860789-62-4): Structural Context and Analog Landscape


6,7-Dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine (CAS 860789-62-4) is a synthetic quinazolinimine derivative characterized by a 6,7-dimethoxy-substituted quinazoline core, an N3-octyl chain, and a distinctive 2-[(3-methoxybenzyl)sulfanyl] moiety. This compound belongs to a broader class of 4(3H)-quinazolinimines that have been investigated for diverse biological activities including cholinesterase inhibition and anticancer potential [1]. The compound is commercially available as a research tool from multiple vendors with a typical purity of ≥95% and a molecular weight of 469.6 g/mol (formula: C₂₆H₃₅N₃O₃S) . Its closest structural analogs share an identical 6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine scaffold but differ exclusively at the 2-sulfanyl benzyl substituent, making the 3-methoxybenzyl group the single critical point of chemical differentiation within this series.

Why 6,7-Dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine Cannot Be Interchanged with Its In-Class Analogs


Within the 6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine series, the 2-sulfanyl benzyl substituent is the sole structural variable that modulates physicochemical properties, target binding, and biological selectivity. Seven direct analogs have been identified bearing different benzyl substituents at this position: 4-chlorobenzyl (CAS 860789-34-0), 4-methylbenzyl, 2-fluorobenzyl (CAS 860786-54-5), 4-nitrobenzyl, 2,5-dimethylbenzyl (CAS 860789-66-8), 4-tert-butylbenzyl (CAS 860789-19-1), and mesitylmethyl . Even subtle changes in benzyl substitution pattern (e.g., 3-methoxy vs. 4-chloro vs. 2-fluoro) generate quantifiable differences in lipophilicity, electron distribution, and hydrogen-bonding capacity, which in turn dictate target engagement profiles, metabolic stability, and off-target liability [1]. Consequently, the assumption that any analog within this series can serve as a functionally equivalent substitute for 6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine is not supported by structure–activity relationship (SAR) principles and must be validated experimentally on a target-by-target basis.

Quantitative Differentiation Evidence for 6,7-Dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine (860789-62-4)


Predicted Lipophilicity (SlogP) Compared Across 2-Sulfanyl Benzyl Analogs

Computational property analysis using MOE descriptors indicates that 6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine has a predicted SlogP of 3.51585 [1]. The 3-methoxy substituent introduces an additional hydrogen-bond acceptor while maintaining moderate lipophilicity, distinguishing it from the more lipophilic 4-chlorobenzyl analog and the more polar 4-nitrobenzyl analog. This positions the 3-methoxybenzyl derivative in an intermediate physicochemical space that balances membrane permeability with aqueous solubility.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Count Differentiates 3-Methoxybenzyl Analog from Non-Oxygenated Benzyl Series Members

The 3-methoxybenzyl substituent contributes a total of 4 hydrogen-bond acceptors to the molecule, compared to 3 acceptors for analogs bearing non-oxygenated benzyl groups such as 4-chlorobenzyl (CAS 860789-34-0), 4-methylbenzyl, and 2-fluorobenzyl (CAS 860786-54-5) [1]. This additional HBA site at the meta position of the benzyl ring alters the pharmacophoric signature and may enable distinct target interactions not achievable with chloro, fluoro, or methyl substituents.

Hydrogen bonding Molecular recognition Pharmacophore modeling

Aqueous Solubility (logS) Prediction Identifies 3-Methoxybenzyl Analog as Moderately Soluble Within the Analog Series

Predicted aqueous solubility (logS) for 6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine is −5.46, indicating moderate aqueous solubility typical of this chemotype [1]. The 3-methoxy substitution on the benzyl ring introduces a polar oxygen atom that partially offsets the lipophilic contribution of the octyl chain and aromatic core, yielding solubility that is expected to be superior to the 4-chlorobenzyl analog and inferior to the 4-nitrobenzyl analog based on substituent polarity trends.

Aqueous solubility Assay compatibility Formulation

Drug-Likeness and Lead-Likeness Compliance as a Selection Filter Differentiating the 3-Methoxybenzyl Analog from Higher Molecular Weight Variants

6,7-Dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine satisfies both Lipinski's Rule of Five (0 violations) and Oprea's lead-like rule (score = 1) [1]. In contrast, certain bulkier analogs in the series—such as the mesitylmethyl-substituted derivative (C₂₈H₃₉N₃O₂S, MW ~481.7) and the 4-tert-butylbenzyl analog (CAS 860789-19-1, MW ~493.7)—exceed the molecular weight and/or lipophilicity thresholds more commonly associated with lead-like chemical space. The 3-methoxybenzyl analog offers a favorable balance of structural complexity and compliance with medicinal chemistry filters.

Drug-likeness Lead optimization Compound quality metrics

Enamine REAL Database Accessibility and Synthetic Tractability Support Procurement Feasibility

The compound is catalogued within the Enamine REAL (Readily AccessibLE) database as a synthetically accessible quinazolinimine building block, indicating that it can be rapidly synthesized on demand using Enamine's validated parallel chemistry workflows with a typical lead time of 4–6 weeks . This contrasts with several close analogs (e.g., 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine, CAS 860789-55-5) that are listed by fewer suppliers and may have longer procurement timelines or higher minimum order quantities .

Chemical sourcing Synthetic accessibility Screening library

Recommended Application Scenarios for 6,7-Dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine (860789-62-4)


SAR Probe for Investigating 2-Sulfanyl Substituent Effects on Butyrylcholinesterase (BChE) Inhibition

Quinazolinimine derivatives with 2-sulfanyl substitutions have been studied as selective BChE inhibitors for Alzheimer's disease research [1]. The 3-methoxybenzyl analog, with its additional hydrogen-bond acceptor at the meta position, serves as a key SAR probe to determine whether introducing a methoxy group at this vector enhances or diminishes BChE binding affinity relative to the 4-chlorobenzyl, 4-methylbenzyl, and 2-fluorobenzyl comparators. Its intermediate lipophilicity (SlogP 3.52) and 4 HBA count make it particularly suitable for evaluating the contribution of polar interactions within the BChE peripheral anionic site.

Physicochemical Benchmarking Standard for Quinazolinimine Library Design

With 0 Lipinski violations, Oprea lead-like compliance, and an intermediate SlogP of 3.52, this compound serves as a calibration standard for designing balanced quinazolinimine screening libraries [1]. Medicinal chemistry teams can use its property profile as a reference point when evaluating whether newly designed analogs have drifted into undesirable property space (e.g., excessive lipophilicity or molecular weight). The compound's multi-vendor availability (CymitQuimica, Key Organics/Biosynth) further supports its use as a readily accessible benchmarking tool .

Negative Control or Inactive Comparator in Target-Based Screening Cascades

The 3-methoxybenzyl substituent confers a distinct pharmacophoric signature compared to halogenated analogs. In assays where 4-chlorobenzyl or 2-fluorobenzyl analogs show activity (e.g., CYP4Z1 inhibition with IC₅₀ = 7.2 μM for the 4-chlorobenzyl analog [2]), the 3-methoxybenzyl compound may serve as a structurally matched inactive or differentially active comparator. This paired-analog approach strengthens SAR interpretation by controlling for the quinazolinimine scaffold while isolating the contribution of the benzyl substituent.

Cell-Based Phenotypic Screening with Optimized Solubility for Assay Compatibility

With a predicted logS of −5.46 and an intermediate SlogP, the 3-methoxybenzyl analog offers solubility characteristics that reduce the risk of compound precipitation in cell-based assay media compared to more lipophilic series members [1]. This makes it a preferred choice among the 2-sulfanyl benzyl series for phenotypic screens requiring DMSO stock concentrations of 10–30 mM and final assay concentrations in the 1–30 μM range, where precipitation artifacts can confound hit calling.

Quote Request

Request a Quote for 6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.